molecular formula C19H16N2O3S B11365570 N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11365570
M. Wt: 352.4 g/mol
InChI Key: YSGHODAOKJRSIQ-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a nitro group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Substitution: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and aluminum chloride as a catalyst.

    Thioether Formation: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Various halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of new functional groups on the benzamide core.

Scientific Research Applications

N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-3-NITROBENZAMIDE: Lacks the thiophen-2-ylmethyl group, which may reduce its biological activity.

    N-(4-METHYLPHENYL)-3-AMINOBENZAMIDE: Contains an amine group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophen-2-ylmethyl group distinguishes it from other benzamide derivatives, potentially enhancing its interactions with biological targets and its applications in materials science.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O3S/c1-14-7-9-16(10-8-14)20(13-18-6-3-11-25-18)19(22)15-4-2-5-17(12-15)21(23)24/h2-12H,13H2,1H3

InChI Key

YSGHODAOKJRSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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